

Safety and Handling of 3-(4-boronophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(4-boronophenyl)propanoic Acid**

Cat. No.: **B067911**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and core chemical properties of **3-(4-boronophenyl)propanoic acid** (CAS RN: 166316-48-9). This document is intended to equip researchers and drug development professionals with the necessary information for its safe and effective use in the laboratory.

Chemical and Physical Properties

3-(4-boronophenyl)propanoic acid is a solid, bifunctional organic compound containing both a carboxylic acid and a boronic acid group. These functional groups impart specific reactivity and handling considerations.

Property	Value	Source
CAS Number	166316-48-9	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ BO ₄	[1] [3]
Molecular Weight	193.99 g/mol	[1] [3]
Appearance	Solid	[2]
Melting Point	146 to 148°C	[2]
Purity	Typically ≥95%	[2]
Storage Temperature	Ambient	[1]

Hazard Identification and Safety Precautions

Based on available safety data sheets, **3-(4-boronophenyl)propanoic acid** is classified as an irritant. Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize risk.

GHS Hazard Classification

Hazard Class	Hazard Statement	Pictogram	Signal Word
Skin Irritation	H315: Causes skin irritation	GHS07: Harmful/Irritant	Warning
Eye Irritation	H319: Causes serious eye irritation	GHS07: Harmful/Irritant	Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)	H335: May cause respiratory irritation	GHS07: Harmful/Irritant	Warning

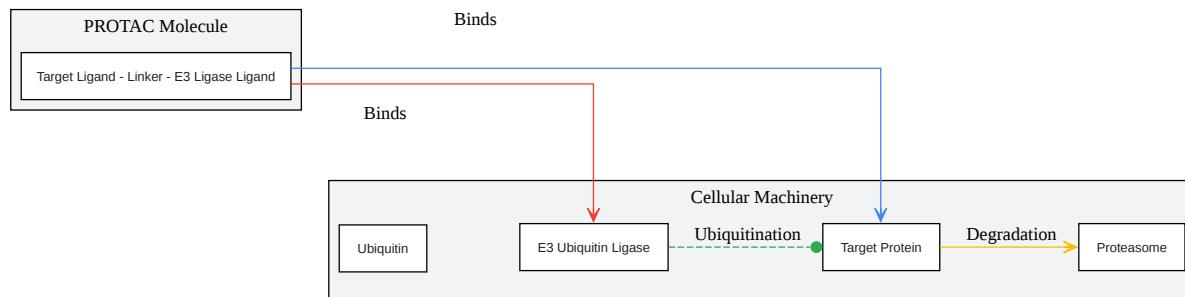
Source:[\[2\]](#)

Precautionary Statements

A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.

Code	Precautionary Statement
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P264	Wash hands thoroughly after handling.
P271	Use only outdoors or in a well-ventilated area.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312	Call a POISON CENTER/doctor if you feel unwell.
P332 + P313	If skin irritation occurs: Get medical advice/attention.
P337 + P313	If eye irritation persists: Get medical advice/attention.
P362 + P364	Take off contaminated clothing and wash it before reuse.
P403 + P233	Store in a well-ventilated place. Keep container tightly closed.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

Source:[2]


Reactivity and Stability

Arylboronic acids, including **3-(4-boronophenyl)propanoic acid**, exhibit characteristic reactivity that is crucial to understand for both their application and safe handling.

- Stability: The compound is generally stable under recommended storage conditions (ambient temperature, in a tightly sealed container).
- Reactivity with Diols: Boronic acids can reversibly form boronate esters with diols. This dynamic covalent chemistry is often exploited in the design of sensors and self-healing materials.
- pH Sensitivity: The reactivity of the boronic acid moiety is pH-dependent. In basic conditions, the boron atom becomes more nucleophilic, which is a key principle in its application in Suzuki-Miyaura cross-coupling reactions.
- Oxidative Reactivity: Arylboronic acids can be oxidized by reactive oxygen species (ROS). This property is being explored in the development of ROS-responsive materials.
- Incompatible Materials: Avoid contact with strong oxidizing agents.

Application as a PROTAC Linker

3-(4-boronophenyl)propanoic acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][4]} PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC by controlling the distance and orientation of the two binding ligands.

[Click to download full resolution via product page](#)

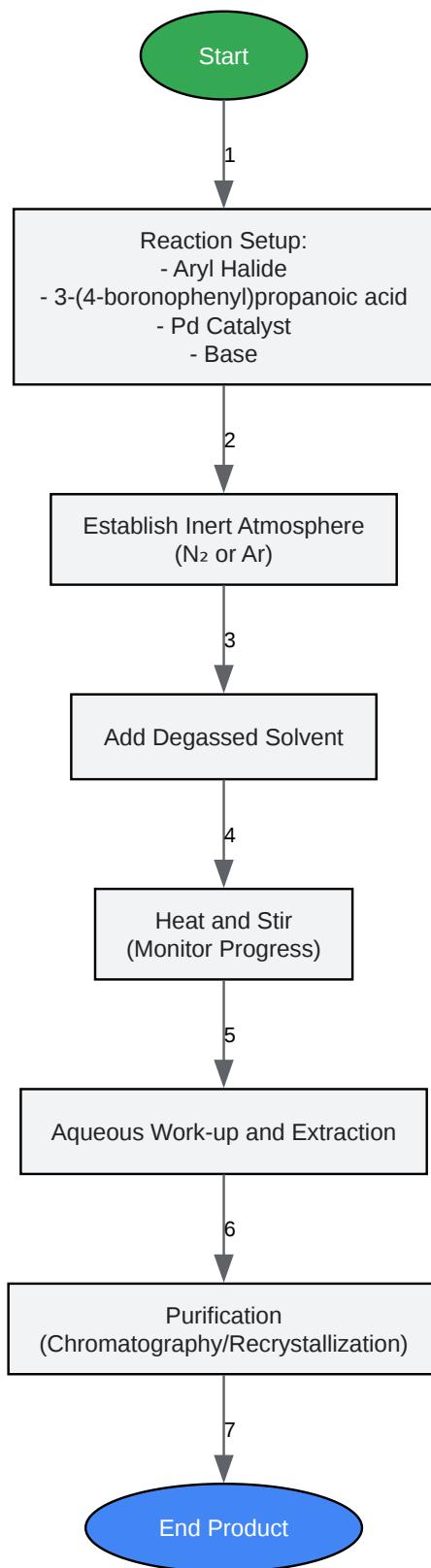
A simplified diagram of the PROTAC mechanism of action.

Experimental Protocols

While specific protocols for every application of **3-(4-boronophenyl)propanoic acid** are beyond the scope of this guide, a general procedure for a common reaction, the Suzuki-Miyaura cross-coupling, is provided below. This protocol should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with **3-(4-boronophenyl)propanoic acid**.


Materials:

- **3-(4-boronophenyl)propanoic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)

- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., toluene, dioxane, DMF, water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), **3-(4-boronophenyl)propanoic acid** (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
 - Concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

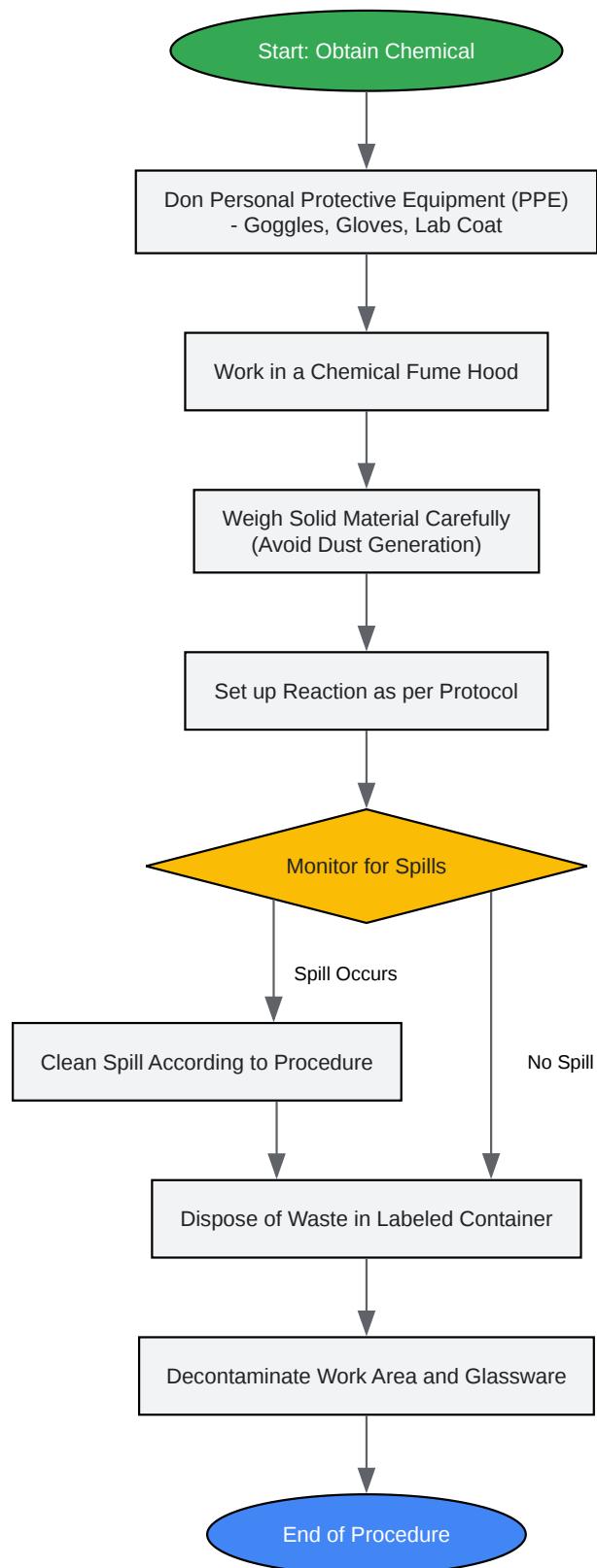
[Click to download full resolution via product page](#)

A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Safe Handling and Disposal

Adherence to standard laboratory safety protocols is essential when working with **3-(4-boronophenyl)propanoic acid**.

Engineering Controls


- Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid as a powder to avoid inhalation of dust.

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Wear a lab coat and closed-toe shoes.

Spill and Waste Disposal

- Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with soap and water.
- Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Safety and Handling of 3-(4-boronophenyl)propanoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067911#safety-and-handling-of-3-4-boronophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com